1-Isopropylnaphthalene

Description

Contextualization within Naphthalene (B1677914) Derivative Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, is composed of two fused benzene (B151609) rings. ijrpr.comwikipedia.org Its aromatic nature makes it susceptible to a variety of chemical reactions, including electrophilic aromatic substitution, which allows for the introduction of functional groups onto its rings, leading to a wide array of naphthalene derivatives. ijrpr.com These derivatives often exhibit unique chemical and physical properties compared to the parent naphthalene molecule. ontosight.ai

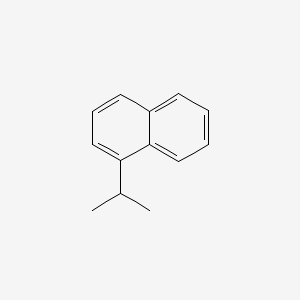

1-Isopropylnaphthalene (B1199988) (C₁₃H₁₄) is a member of this large family of naphthalene derivatives, characterized by the attachment of an isopropyl group to one of the carbon atoms of the naphthalene ring system. chemeo.comontosight.ai The position of this substitution is crucial and leads to two primary isomers: this compound (alpha-isopropylnaphthalene) and 2-isopropylnaphthalene (B46572) (beta-isopropylnaphthalene). youtube.comprepchem.com The presence of the bulky isopropyl group at the 1-position sterically influences the molecule's reactivity and physical properties. researchgate.net

The chemistry of naphthalene derivatives is extensive, with applications ranging from the synthesis of dyes, polymers, and pharmaceuticals to their use as solvents and chemical intermediates. ijrpr.comontosight.aiyoutube.com For instance, the alkylation of naphthalene with propylene (B89431) yields a mixture of diisopropylnaphthalenes, which are utilized as nonvolatile liquids in inks. wikipedia.org The study of this compound is often linked to the broader investigation of isopropylnaphthalenes and their role in the synthesis of other valuable chemicals. ontosight.ai

Research Significance and Interdisciplinary Relevance

The research significance of this compound and its isomers stems primarily from their role as intermediates in organic synthesis. ontosight.aiontosight.ai For example, 2-isopropylnaphthalene is a key precursor in the production of 2-naphthol (B1666908), an important industrial chemical. chemicalbook.comresearchgate.net While this compound is often an undesired byproduct in this specific process, its presence and reactivity are of significant academic and industrial interest. researchgate.netacs.org

Studies have investigated the oxidation of isopropylnaphthalenes, revealing that the hydroperoxide derived from this compound can act as an inhibitor in certain oxidation reactions, a finding that has implications for controlling industrial chemical processes. researchgate.netacs.org The thermal decomposition of 1-(1-hydroperoxy-1-methylethyl)naphthalene yields hydroxyaromatic compounds that function as oxidation inhibitors. acs.org

The interdisciplinary relevance of isopropylnaphthalenes extends to material science, where derivatives have been explored for the development of organic semiconductor materials for applications such as ambipolar field-effect transistors. smolecule.com Furthermore, sulfonated derivatives of isopropylnaphthalene are used in industrial applications, such as in the formulation of detergents and surfactants. ontosight.ai The environmental fate and toxicology of isopropylnaphthalenes have also been a subject of study, particularly as they were used as substitutes for PCBs in applications like non-carbon paper. jst.go.jpresearchgate.net

Historical Development of Research on Isopropylnaphthalenes

Research into the synthesis and properties of isopropylnaphthalenes gained momentum in the mid-20th century, largely driven by the industrial demand for naphthalene derivatives. Early methods for the alkylation of naphthalene, such as conventional Friedel-Crafts reactions, often produced complex mixtures of isomers with limited selectivity.

A significant breakthrough in the selective synthesis of isopropylnaphthalene isomers came with the development of shape-selective catalysts, particularly zeolites like H-mordenite. researchgate.net Research in the 1990s established the principles governing the formation of diisopropylnaphthalene isomers under various catalytic conditions, highlighting the role of catalyst structure in directing the regioselectivity of the alkylation reaction. For instance, H-mordenite was found to favor the formation of the less bulky 2-isopropylnaphthalene, while other zeolites like H-Y and H-beta produced more of the 1-isomer at lower temperatures. researchgate.net

The isopropylation of naphthalene has been studied using various alkylating agents, including propylene, 2-bromopropane, and isopropyl chloroformate, in the presence of different catalysts to optimize the yield and selectivity towards the desired isomer. prepchem.comgoogle.com The study of the isomerization of isopropylnaphthalenes has also been a key area of research, aiming to convert the often less desired this compound to the more industrially valuable 2-isopropylnaphthalene. google.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄ | chemeo.comchemicalbook.comnih.gov |

| Molecular Weight | 170.25 g/mol | chemeo.comontosight.ainih.gov |

| Appearance | Colorless, oily liquid | ontosight.aiontosight.ai |

| Boiling Point | 268 °C | alfa-chemistry.comaksci.com |

| 134-135 °C at 10 mmHg | ontosight.ai | |

| Melting Point | -16 °C | chemicalbook.comaksci.com |

| Density | 0.99 g/cm³ | alfa-chemistry.com |

| Solubility | Insoluble in water; soluble in organic solvents | ontosight.ai |

| IUPAC Name | 1-propan-2-ylnaphthalene | nih.gov |

Spectroscopic Data of this compound

| Spectroscopy | Data Highlights | Source |

| ¹³C NMR | Spectra available from Wiley-VCH GmbH. | nih.gov |

| GC-MS | Top mass-to-charge ratio (m/z) peaks at 155, 128, and 170. | nih.gov |

| IR Spectra | Vapor phase IR spectra available from John Wiley & Sons, Inc. | nih.gov |

| ¹H NMR and ¹³C NMR | Detailed spectral data for related naphthalene derivatives are available in scientific literature, often used for structural confirmation after synthesis. | arkat-usa.orgrsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-10(2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPBFICDXLLSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865481 | |

| Record name | Naphthalene, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6158-45-8, 29253-36-9 | |

| Record name | 1-(1-Methylethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6158-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isopropylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006158458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, (1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029253369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ISOPROPYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, (1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-isopropylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ISOPROPYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIH259CGZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Development for 1 Isopropylnaphthalene

Alkylation Strategies

The introduction of an isopropyl group onto the naphthalene (B1677914) scaffold is typically achieved through various alkylation methods. These strategies primarily involve the reaction of naphthalene with an isopropylating agent in the presence of a catalyst.

Friedel-Crafts Alkylation Protocols

The Friedel-Crafts alkylation is a foundational method for the synthesis of isopropylnaphthalenes. This reaction involves treating naphthalene with an alkylating agent, such as an alkyl halide, in the presence of a strong Lewis acid catalyst. wikipedia.org For the synthesis of 1-isopropylnaphthalene (B1199988), common reagents include isopropyl halides (e.g., isopropyl chloride) and aluminum chloride (AlCl₃) as the catalyst. stackexchange.comresearchgate.net

The reaction conditions, particularly the choice of solvent, can significantly influence the outcome and the ratio of isomers produced. stackexchange.com Studies have shown that alkylation in solvents like nitromethane (B149229) tends to yield a higher proportion of the α-substituted product (this compound), with ratios of 75-100% α-isomer to 0-25% β-isomer. stackexchange.com This is because under certain Friedel-Crafts conditions, the initially formed 1-alkylnaphthalene can readily isomerize to the more stable 2-alkylnaphthalene. stackexchange.com

Direct Isopropylation Approaches

Direct isopropylation methods utilize readily available and cost-effective alkylating agents like propylene (B89431) or isopropyl alcohol. rsc.orgnih.gov These approaches are of significant industrial interest. The reaction involves the electrophilic attack of the naphthalene ring by an isopropyl carbocation, or a related electrophilic species, generated from the alkylating agent under acidic conditions. For instance, the alkylation of naphthalene with isopropyl alcohol can be carried out over various solid acid catalysts. rsc.orgresearchgate.net

Catalytic Systems in Alkylation Reactions

A diverse range of catalytic systems has been developed to improve the efficiency and selectivity of naphthalene isopropylation.

Lewis Acids: Traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄) are effective but can suffer from issues related to catalyst recovery and waste disposal. stackexchange.com

Zeolites: Solid acid catalysts, particularly zeolites, have been extensively studied for naphthalene alkylation. Zeolites like USY, Mordenite (MOR), BEA, and H-MCM22 offer advantages such as reusability, reduced corrosion, and shape-selective properties. rsc.orgoup.com For example, USY zeolites have demonstrated high conversion rates in the isopropylation of naphthalene with isopropyl alcohol. rsc.org The modification of these zeolites, such as by incorporating metals like zinc, can further enhance selectivity. rsc.org

Mesoporous Materials: Mesoporous silica-immobilized aluminum chloride has been investigated as a novel catalyst system, combining the high activity of AlCl₃ with the benefits of a solid support. rsc.org

Ionic Liquids: Room temperature ionic liquids, particularly those based on chloroaluminates, have emerged as effective and recyclable catalysts for the Friedel-Crafts alkylation of naphthalene. researchgate.netresearchgate.net Systems like Et₃NHCl-AlCl₃ have been used to catalyze the reaction between naphthalene and isopropyl bromide, achieving high conversion and selectivity under optimized conditions. researchgate.net

| Catalyst Type | Examples | Alkylating Agent(s) | Key Findings/Advantages |

|---|---|---|---|

| Lewis Acids | AlCl₃, SnCl₄ | Alkyl Halides (e.g., Isopropyl Chloride) | High reactivity; isomer ratio is solvent and temperature-dependent. stackexchange.com |

| Zeolites | USY, Mordenite, BEA, H-MCM22 | Isopropyl Alcohol, Propylene | High conversion, reusability, and potential for shape selectivity. rsc.org |

| Modified Zeolites | Zn/USY, Fe/USY | Isopropyl Alcohol | Zn modification can enhance selectivity and stability by altering acid site distribution. rsc.org |

| Supported Catalysts | Mesoporous silica-immobilized AlCl₃ | Not specified | Combines high activity of Lewis acid with the benefits of a solid catalyst. rsc.org |

| Ionic Liquids | Et₃NHCl-AlCl₃, [Bmim]Cl-AlCl₃ | Isopropyl Bromide, Isopropyl Chloride | High conversion and selectivity; catalyst can be recycled. researchgate.netresearchgate.net |

Selective Synthesis of this compound Isomers

A critical challenge in the synthesis of this compound is controlling the regioselectivity to prevent the formation of the undesired 2-isopropylnaphthalene (B46572) isomer. This control is governed by the fundamental principles of kinetic and thermodynamic reaction control.

Regioselectivity and Stereoselectivity in Synthesis

In the context of synthesizing this compound, the focus is entirely on regioselectivity—directing the substitution to the C1 position. Stereoselectivity is not a factor as this compound is an achiral molecule.

Achieving high regioselectivity for the 1-isomer requires carefully chosen reaction conditions that favor the kinetic pathway.

| Factor | Condition for this compound (Kinetic Product) | Condition for 2-Isopropylnaphthalene (Thermodynamic Product) | Rationale |

|---|---|---|---|

| Temperature | Low Temperature | High Temperature | Lower temperatures favor the faster-forming kinetic product, while higher temperatures allow the system to reach equilibrium, favoring the more stable thermodynamic product. stackexchange.comwikipedia.org |

| Reaction Time | Short | Long | Shorter reaction times can isolate the kinetic product before significant isomerization to the thermodynamic product occurs. stackexchange.com |

| Solvent | Nitromethane | Carbon Disulfide, Benzene (B151609) | Alkylation in nitromethane shows the least isomerization, yielding a high percentage of the α-isomer. stackexchange.com |

| Catalyst | Milder catalysts or specific zeolites | Strong Lewis acids (e.g., AlCl₃) under equilibrium conditions | Strong acids can readily catalyze the isomerization of the 1-isomer to the 2-isomer. stackexchange.com |

By manipulating these parameters, the synthesis can be directed to produce this compound as the major product. The selection of a suitable solvent, such as nitromethane, in combination with controlled temperature and reaction time, is crucial for minimizing the isomerization to the thermodynamically favored 2-substituted product. stackexchange.com

Industrial-Scale Synthesis Research

Industrial production of isopropylnaphthalenes is typically achieved through the Friedel-Crafts alkylation of naphthalene with an alkylating agent like propylene or isopropanol (B130326). This reaction is generally catalyzed by acidic materials, including traditional Lewis acids or solid acid catalysts such as zeolites. A primary challenge in industrial synthesis is controlling the regioselectivity of the reaction. The alkylation process yields a mixture of isomers, primarily this compound (α-isomer) and 2-isopropylnaphthalene (β-isomer), along with polyalkylated products. The ratio of these isomers is highly dependent on reaction conditions such as temperature, catalyst type, and reaction time. For instance, lower alkylation temperatures and the use of low-acidity zeolite catalysts have been shown to increase the alpha-to-beta isomer ratio. google.com

The transition from traditional batch reactors to continuous flow systems represents a significant advancement in the synthesis of naphthalene derivatives, including this compound. Continuous flow reactors offer superior control over reaction parameters, leading to enhanced safety, efficiency, and product consistency. rsc.org The high surface-area-to-volume ratio in these reactors facilitates rapid heat and mass transfer, which is crucial for managing the exothermic nature of Friedel-Crafts alkylation and minimizing the formation of unwanted byproducts. rsc.org

Research into the continuous-flow synthesis of long-chain alkylated naphthalenes using ionic liquid catalysts in a microreaction system has demonstrated remarkable efficiency. rsc.org This approach has been shown to achieve high yields (>99%) in very short residence times (within 60 seconds) at mild temperatures (30 °C). rsc.org Such systems allow for precise regulation of the product composition, including the ratio of α- to β-substituted isomers, by adjusting parameters like temperature and the molar ratio of reactants. rsc.org The inherent safety of confining hazardous reactions to small volumes and the potential for straightforward automation make continuous flow technology a highly attractive platform for the industrial-scale synthesis of this compound. rsc.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Alkylated Naphthalenes

| Feature | Traditional Batch Reactor | Continuous Flow Microreactor |

| Heat Transfer | Limited, potential for hot spots | Excellent, rapid heat dissipation |

| Mass Transfer | Often diffusion-limited | Enhanced, rapid mixing |

| Safety | Higher risk with large volumes | Inherently safer, small volumes |

| Reaction Time | Hours | Seconds to minutes |

| Process Control | Moderate | Precise and stable |

| Scalability | Complex, non-linear | Straightforward, numbering-up |

The crude product from the alkylation of naphthalene is a complex mixture containing this compound, 2-isopropylnaphthalene, unreacted naphthalene, and various polyalkylated species. The separation and purification of this compound from this mixture are critical to obtaining a product of desired purity.

One effective industrial method for separating the α- and β-isomers is crystallization . Since the isomers often have different melting points, cooling the mixture allows for the selective crystallization of the higher-melting-point isomer, which can then be separated from the mother liquor. This technique is particularly useful for isolating β-MIPN (monoisopropylnaphthalene), which has a higher melting point, from the α-isomer. nih.gov However, challenges such as high viscosity and the formation of small crystallites can complicate the solid-liquid separation process. nih.gov

For analytical and preparative-scale separations, chromatographic techniques are extensively used. Methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are vital for identifying the various isomers present in the product mixture. scilit.com While primarily analytical, these principles can be scaled up to preparative chromatography for isolating high-purity this compound in smaller quantities.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for synthesizing this compound. These approaches aim to reduce waste, eliminate hazardous solvents, and utilize reusable catalysts. beilstein-journals.orgnih.gov

A key objective in green synthesis is the reduction or elimination of volatile organic solvents. nih.gov The development of solvent-free reaction conditions not only minimizes pollution but can also lead to higher reaction rates and simpler product work-up procedures. nih.gov

The use of ionic liquids as catalysts for the Friedel-Crafts alkylation of naphthalene is a promising solvent-free approach. Ionic liquids can function as both the catalyst and the reaction medium, eliminating the need for traditional organic solvents. researchgate.net For example, chloroaluminate ionic liquids have been effectively used in the alkylation of naphthalene derivatives. researchgate.net These catalysts are often recyclable, further enhancing the green credentials of the process.

Similarly, solid acid catalysts like zeolites facilitate cleaner reactions. Zeolites are microporous aluminosilicates that can be tailored for shape selectivity, potentially favoring the formation of the desired this compound isomer. google.com Their solid nature allows for easy separation from the reaction mixture by filtration and subsequent reuse, minimizing catalyst waste.

Photocatalysis, which utilizes light to drive chemical reactions in the presence of a semiconductor photocatalyst, is an emerging area of green chemistry. This technology offers the potential for reactions to be conducted under mild conditions (ambient temperature and pressure) using light as a clean energy source. dcu.ie

While the direct photocatalytic synthesis of this compound is still an exploratory field, related research in photo-Friedel-Crafts reactions demonstrates its feasibility. The photo-acylation of naphthoquinones, for example, is a 100% atom-efficient reaction that can be performed using sunlight, highlighting the environmental benefits of this approach. dcu.ie Research has also been conducted on the photocatalytic degradation of naphthalene using catalysts like TiO₂, which confirms that naphthalene can act as a substrate in photocatalytic systems. mdpi.com The exploration of suitable photocatalysts and reaction conditions could pave the way for a novel, sustainable route to the alkylation of naphthalene, representing a significant step forward in green synthesis methodologies.

Chemical Reactivity, Reaction Mechanisms, and Transformation Studies of 1 Isopropylnaphthalene

Oxidation Reactions and Pathways

The oxidation of 1-isopropylnaphthalene (B1199988) can occur at either the naphthalene (B1677914) ring or the isopropyl side chain, leading to a variety of oxygenated products. The reaction pathways are influenced by the choice of oxidant, reaction conditions, and the presence of catalysts.

Formation of Oxygenated Derivatives

The primary site of oxidation on the isopropyl side chain is the tertiary carbon atom, which is activated by the adjacent aromatic ring. This leads to the formation of hydroperoxides, alcohols, and ketones.

Initial oxidation of this compound, typically through a free-radical chain mechanism initiated by initiators like isobutyraldehyde (B47883) or hydrogen peroxide in the presence of a base such as NaOH or Na2CO3, yields this compound hydroperoxide. researchgate.net While specific studies on the 1-isomer are limited, research on the oxidation of a mixture of isopropylnaphthalene isomers indicates that the hydroperoxide can be produced by reacting the parent compound with molecular oxygen or an oxygen-containing gas mixture at temperatures between 70°C and 120°C. google.com

Further oxidation or decomposition of the hydroperoxide can lead to the formation of other oxygenated derivatives. For instance, studies on the atmospheric oxidation of related compounds like 2-methylnaphthalene (B46627) suggest that the initial reaction with hydroxyl radicals can lead to the formation of various products, including naphthols and dicarbonyl compounds, through complex reaction sequences involving peroxy and alkoxy radicals. nih.gov By analogy, the oxidation of this compound is expected to yield a range of oxygenated products, although specific experimental data for the 1-isomer is scarce.

Hydroperoxide Decomposition Mechanisms

The decomposition of this compound hydroperoxide is a critical step that can lead to a variety of products depending on the reaction conditions. Research on the thermal decomposition of 1-(1-naphthyl)-1-methylethylhydroperoxide has shown that it primarily yields 2-(1-naphthyloxy)propene. This decomposition is thought to proceed through the formation of an alkoxy radical, which then undergoes rearrangement. researchgate.net

In contrast, the acid-catalyzed decomposition of the isomeric 2-isopropylnaphthalene (B46572) hydroperoxide yields 2-naphthol (B1666908) and acetone (B3395972) as the main products via an ionic mechanism. acs.org However, under conditions that favor radical formation, byproducts such as dimethyl-2-naphthylcarbinol and acetonaphthone are observed. acs.org While this data pertains to the 2-isomer, it provides insight into the potential decomposition pathways for this compound hydroperoxide under similar conditions.

Table 1: Decomposition Products of Isopropylnaphthalene Hydroperoxides

| Isomer | Decomposition Condition | Major Products | Minor/Possible Products |

|---|---|---|---|

| This compound hydroperoxide | Thermal | 2-(1-Naphthyloxy)propene | - |

Catalytic Oxidation Research

Research on the catalytic oxidation of this compound is not extensively documented in publicly available literature. However, studies on the catalytic oxidation of naphthalene provide a basis for understanding the potential transformations of its alkyl-substituted derivatives.

For instance, the catalytic oxidation of naphthalene using various transition metal oxides supported on zirconia (CuO, CoOx, NiO) has been shown to lead to the total oxidation of the molecule to carbon dioxide and water at elevated temperatures. mdpi.com Another study demonstrated the catalytic oxidative degradation of naphthalene in an aqueous medium using an iron(III) TAML/H2O2 system, which resulted in the formation of naphthoquinones that were further converted to smaller fragments. nih.gov These findings suggest that under appropriate catalytic conditions, this compound could undergo either complete combustion or selective oxidation of the aromatic ring. The presence of the isopropyl group would likely influence the reaction rate and the distribution of oxidation products.

Reduction Reactions

The reduction of this compound can target either the aromatic naphthalene core or any carbonyl functionalities that may be present on the side chain in its derivatives.

Hydrogenation to Saturated Analogues

The hydrogenation of naphthalene typically proceeds in a stepwise manner, first forming tetralin (1,2,3,4-tetrahydronaphthalene) and then decalin (decahydronaphthalene). This process is generally carried out using catalysts such as platinum, palladium, or nickel, often supported on carbon or alumina. scilit.com The reaction conditions, including temperature, pressure, and the choice of catalyst, can be controlled to selectively produce either the partially or fully hydrogenated product. It is expected that the hydrogenation of this compound would follow a similar pathway, yielding 1-isopropyltetralin and subsequently 1-isopropyldecalin under appropriate conditions.

Clemmensen Reduction Studies

The Clemmensen reduction is a chemical reaction used to reduce aldehydes and ketones to alkanes using zinc amalgam and concentrated hydrochloric acid. wikipedia.orgbyjus.comorganic-chemistry.org This reaction is particularly effective for aryl-alkyl ketones. wikipedia.orgbyjus.comannamalaiuniversity.ac.in

While this compound itself does not have a carbonyl group to be reduced, this reaction is highly relevant for its ketone derivatives, such as a hypothetical 1-acetylnaphthalene that could be further elaborated to introduce an isopropyl group. For instance, if 1-acetylnaphthalene were subjected to Clemmensen reduction, the acetyl group would be reduced to an ethyl group.

There are no specific studies found that detail the Clemmensen reduction of a ketone derivative of this compound. However, based on the well-established mechanism of the Clemmensen reduction for aryl-alkyl ketones, it is a viable method for the deoxygenation of such compounds. The reaction proceeds under strongly acidic conditions, and the substrate must be stable in this environment. organic-chemistry.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-Acetylnaphthalene |

| This compound |

| This compound hydroperoxide |

| 1-Isopropyldecalin |

| 1-Isopropyltetralin |

| 2-(1-Naphthyloxy)propene |

| 2-Naphthol |

| Acetone |

| Acetonaphthone |

| Carbon dioxide |

| Dimethyl-2-naphthylcarbinol |

| Hydrogen |

| Hydrogen peroxide |

| Isobutyraldehyde |

| Naphthalene |

| Naphthoquinones |

| Sodium carbonate (Na2CO3) |

| Sodium hydroxide (B78521) (NaOH) |

| Water |

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds like naphthalene. The reactivity and regioselectivity of these reactions on substituted naphthalenes, such as this compound, are significantly influenced by the nature and position of the existing substituent.

The naphthalene ring system is inherently more reactive towards electrophilic substitution than benzene (B151609) because the activation energy required to form the intermediate carbocation (a naphthalenonium ion) is lower. youtube.comlibretexts.org Substitution at the 1-position (α-position) is generally favored over the 2-position (β-position) under kinetic control. libretexts.orgpearson.com This preference is attributed to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by resonance structures that preserve a complete benzene ring. libretexts.org

In 1-substituted naphthalenes, the activating isopropyl group directs incoming electrophiles primarily to the 4-position (para) and the 2-position (ortho). The 4-position is generally favored due to reduced steric hindrance compared to the 2-position, which is adjacent to the bulky isopropyl group. Substitution can also occur in the unsubstituted ring, typically at the 5- and 8-positions. The precise distribution of products can be influenced by reaction conditions such as the nature of the electrophile, the catalyst, the solvent, and the temperature. libretexts.orgstackexchange.com For instance, in Friedel-Crafts reactions, the choice of solvent can significantly alter the ratio of α to β substitution products. libretexts.orgstackexchange.com

Various functional groups can be introduced onto the this compound ring system through electrophilic substitution reactions, leading to a wide range of derivatives. nih.gov

Nitration: The introduction of a nitro group (-NO₂) is a common electrophilic substitution reaction. Nitration of 1-isopropyl-4,7-dimethylnaphthalene has been shown to exhibit high regioselectivity, with the nitro group predominantly substituting at the C3 position. researchgate.net This demonstrates how existing alkyl groups can direct the position of new functional groups.

Halogenation: Halogens like bromine can be introduced onto the naphthalene ring. For unsubstituted naphthalene, bromination typically yields 1-bromonaphthalene. youtube.com In the case of this compound, the substitution pattern would be directed by the activating isopropyl group, likely favoring the 4-position.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) and is a key method for forming carbon-carbon bonds. The acylation of naphthalene can yield both 1-acetylnaphthalene and 2-acetylnaphthalene, with the product ratio being highly dependent on the reaction solvent. youtube.comrsc.org For example, using carbon disulfide as a solvent favors the 1-isomer, while nitrobenzene (B124822) favors the 2-isomer. libretexts.orgyoutube.com For this compound, acylation would be expected to occur at positions activated by the isopropyl group, though steric effects and reaction conditions would play a crucial role in determining the final product distribution. rsc.orgresearchgate.net

Friedel-Crafts Alkylation: Similar to acylation, alkyl groups can be introduced. The alkylation of naphthalene with alkyl halides is catalyzed by Lewis acids like AlCl₃. stackexchange.com Further alkylation of this compound can lead to the formation of di- and polyisopropylnaphthalenes. nih.gov

Sulfonation: Reaction with sulfuric acid introduces a sulfonic acid group (-SO₃H). In naphthalene, sulfonation is sensitive to temperature. At lower temperatures (around 80°C), the kinetically controlled product, naphthalene-1-sulfonic acid, is formed. At higher temperatures (around 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid predominates. youtube.com A similar temperature dependence would be expected for the sulfonation of this compound.

| Solvent | Major Product | Minor Product | Control Type |

|---|---|---|---|

| Carbon Disulfide (CS₂) | 1-Acetylnaphthalene | 2-Acetylnaphthalene | Kinetic |

| Nitrobenzene | 2-Acetylnaphthalene | 1-Acetylnaphthalene | Thermodynamic |

Isomerization and Disproportionation Reactions

Under acidic conditions and often at elevated temperatures, alkylnaphthalenes like this compound can undergo significant structural changes, including isomerization and disproportionation. These reactions are of particular industrial importance in the synthesis of specific isomers, such as 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN), a precursor for high-performance polymers. nih.govwikipedia.org

In the alkylation of naphthalene with propylene (B89431) or isopropanol (B130326), this compound (α-isomer) is often the initial, kinetically favored product. nih.govacs.org This is because the α-position of naphthalene has a higher electron density, making it more susceptible to initial electrophilic attack. nih.govacs.org However, 2-isopropylnaphthalene (β-isomer) is the thermodynamically more stable product due to reduced steric strain.

Consequently, this compound can be isomerized to 2-isopropylnaphthalene. This interconversion is typically catalyzed by acids, such as solid phosphoric acid catalysts or zeolites, at temperatures above 275°C. nih.govgoogle.com The mechanism involves the protonation of the naphthalene ring, followed by the migration of the isopropyl group. An equilibrium is eventually established between the α- and β-isomers, with the composition of the mixture depending on the temperature and catalyst used. stackexchange.com This isomerization is a crucial step in processes aiming to maximize the yield of the 2-isomer or its derivatives. rsc.org

In the presence of an alkylating agent and an acid catalyst, or through self-reaction at higher temperatures, monoisopropylnaphthalenes can undergo further reactions to form diisopropylnaphthalenes (DIPNs), triisopropylnaphthalenes (TriIPNs), and other polyalkylated products. nih.govresearchgate.net This occurs through two primary pathways:

Further Isopropylation: Both 1- and 2-isopropylnaphthalene can be further alkylated to yield a mixture of ten possible DIPN isomers. nih.govresearchgate.net

Disproportionation (Transalkylation): This is a process where two molecules of a monoalkylated compound react to form one non-alkylated molecule and one dialkylated molecule. For isopropylnaphthalene, the reaction is as follows: 2 C₁₀H₇(C₃H₇) ⇌ C₁₀H₈ + C₁₀H₆(C₃H₇)₂

| Reaction Temperature (°C) | 2-IPN Conversion Ratio (%) | Diisopropylnaphthalene Selectivity (%) | 2,6-DIPN / 2,7-DIPN Mole Ratio |

|---|---|---|---|

| 250 | 51.64 | 28.70 | 1.02 |

| 270 | 50.02 | 26.58 | 0.87 |

Data adapted from reference google.com.

Radical Chemistry and Rearrangement Studies

Beyond electrophilic reactions, this compound can participate in radical-mediated transformations, particularly in atmospheric chemistry. The atmospheric degradation of alkylnaphthalenes is primarily initiated by gas-phase reactions with hydroxyl (OH) radicals. nih.gov The reaction of OH radicals with alkylnaphthalenes leads to the formation of ring-opened products. The major products identified are dicarbonyls, formed by the cleavage of the aromatic ring. nih.gov The position of the alkyl substitution on the naphthalene ring is a key factor that determines the specific site of ring cleavage and the distribution of the resulting isomeric products. nih.gov

Rearrangement reactions are also a feature of the chemistry of substituted naphthalenes, often occurring under the acidic conditions typical of Friedel-Crafts reactions. researchgate.net While direct radical-initiated rearrangements of this compound are not extensively documented in the provided sources, rearrangements of related structures highlight the potential for molecular restructuring. For example, Friedel-Crafts acyl rearrangements of polycyclic aromatic ketones can occur via deacylation-reacylation mechanisms, demonstrating the lability of substituents under certain conditions. researchgate.net Furthermore, metabolic studies in biological systems show that this compound can be transformed into various hydroxylated and oxidized metabolites, indicating that both the isopropyl side chain and the naphthalene ring are susceptible to oxidative attack and potential rearrangement. nih.gov

Free Radical Mechanisms in Decomposition Processes

The thermal decomposition of this compound, particularly at elevated temperatures in the absence of oxygen (pyrolysis), proceeds through complex free-radical chain reactions. While specific kinetic studies exclusively on this compound are not extensively detailed in publicly available literature, the decomposition mechanism can be inferred from the well-established principles of pyrolysis for alkylaromatic hydrocarbons. researchgate.net

The initiation of the decomposition process typically involves the homolytic cleavage of the weakest bonds in the molecule. For this compound, this is the C-C bond between the bulky isopropyl group and the rigid naphthalene ring, due to steric strain and the stability of the resulting radicals.

Initiation:

The primary initiation step is the scission of the bond connecting the isopropyl group to the naphthalene ring, yielding a naphthyl radical and an isopropyl radical:

C₁₀H₇-CH(CH₃)₂ → C₁₀H₇• + •CH(CH₃)₂

Alternatively, though less favored energetically, is the cleavage of a C-H bond at the tertiary carbon of the isopropyl group, which would produce a 1-(naphthalen-1-yl)ethan-2-yl radical and a hydrogen atom.

Propagation:

The highly reactive radicals formed during initiation can then participate in a series of propagation steps, which sustain the chain reaction. These include:

Hydrogen Abstraction: The initial radicals can abstract a hydrogen atom from a parent this compound molecule. For instance, the isopropyl radical can abstract a hydrogen atom to form propane, generating a new, more stable naphthylethyl radical. •CH(CH₃)₂ + C₁₀H₇-CH(CH₃)₂ → CH₃-CH₂-CH₃ + C₁₀H₇-C•(CH₃)₂

β-Scission: The larger radicals formed can undergo β-scission, where the molecule fragments at the bond beta to the radical center. For the 1-(naphthalen-1-yl)propan-2-yl radical, this can lead to the formation of naphthalene and a propene molecule.

Termination:

The chain reactions conclude when two free radicals combine or disproportionate:

Recombination: Two radicals can combine to form a stable molecule. For example, two naphthyl radicals could dimerize. C₁₀H₇• + C₁₀H₇• → C₂₀H₁₄

Disproportionation: One radical transfers a hydrogen atom to another, resulting in a saturated and an unsaturated molecule.

Inhibitory Effects of this compound on Oxidation Reactions

While not a classical antioxidant itself, this compound exhibits inhibitory effects on certain oxidation reactions. This effect is not due to the direct scavenging of free radicals by the this compound molecule but rather through its transformation into more potent antioxidant species.

Research has shown that the presence of this compound can have an unfavorable effect on the oxidation of 2-isopropylnaphthalene. vinatiorganics.comacs.orgresearchgate.net This inhibition is attributed to the formation and subsequent decomposition of its hydroperoxide derivative, 1-(1-hydroperoxy-1-methylethyl)naphthalene. vinatiorganics.comacs.orgresearchgate.net

The thermal decomposition of 1-(1-hydroperoxy-1-methylethyl)naphthalene yields hydroxyaromatic compounds. vinatiorganics.comacs.orgresearchgate.net These resulting compounds, which are essentially hydroxylated forms of this compound, are effective oxidation inhibitors. vinatiorganics.comacs.orgresearchgate.net These phenolic compounds can interrupt the free-radical chain reactions that drive autoxidation.

The mechanism of inhibition by these in-situ generated hydroxyaromatic compounds follows the general pattern of hindered phenolic antioxidants. vinatiorganics.comvinatiorganics.comuvabsorber.compartinchem.comrsc.org

Mechanism of Action for Derived Hydroxyaromatic Inhibitors:

Donation of a Hydrogen Atom: The phenolic antioxidant (Ar-OH) donates its hydroxyl hydrogen atom to a peroxyl radical (ROO•), which is a key propagator of the oxidation chain. This neutralizes the highly reactive peroxyl radical, converting it into a more stable hydroperoxide (ROOH). ROO• + Ar-OH → ROOH + Ar-O•

Formation of a Stable Radical: The resulting aryloxyl radical (Ar-O•) is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring system. This stability makes it much less reactive than the initial peroxyl radical, and thus less likely to propagate the oxidation chain.

Termination: The stabilized aryloxyl radical can then react with another peroxyl radical to form non-radical products, effectively terminating the chain reaction. Ar-O• + ROO• → Non-radical products

Therefore, the inhibitory effect of this compound is an indirect consequence of its conversion to these more active phenolic antioxidants under oxidative conditions. One of the reaction pathways that has been proposed to be responsible for this inhibition involves the rearrangement of a free radical originating from this compound. researchgate.net

Advanced Spectroscopic and Analytical Characterization for 1 Isopropylnaphthalene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-isopropylnaphthalene (B1199988). It provides detailed information about the carbon-hydrogen framework.

One-dimensional NMR, particularly ¹³C NMR, is instrumental in confirming the carbon skeleton of this compound. The ¹³C NMR spectrum displays a distinct signal for each unique carbon atom in the molecule, and the chemical shift of each signal provides information about the electronic environment of that carbon.

In the ¹³C NMR spectrum of this compound, the carbon atoms of the naphthalene (B1677914) ring system and the isopropyl substituent resonate at characteristic chemical shifts. The aromatic carbons typically appear in the downfield region (δ 120-150 ppm), while the aliphatic carbons of the isopropyl group are found in the upfield region (δ 20-40 ppm).

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 146.3 |

| C2 | 124.1 |

| C3 | 125.8 |

| C4 | 125.0 |

| C4a | 132.1 |

| C5 | 127.5 |

| C6 | 125.7 |

| C7 | 127.8 |

| C8 | 127.6 |

| C8a | 133.6 |

| CH (isopropyl) | 34.2 |

| CH₃ (isopropyl) | 23.9 |

Note: These are predicted values and may vary slightly from experimental data.

The specific assignments are based on the substitution pattern and the electronic effects of the isopropyl group on the naphthalene ring. For instance, the carbon atom directly attached to the isopropyl group (C1) is significantly deshielded.

Beyond basic structural confirmation, advanced NMR techniques are pivotal in studying the mechanisms of reactions involving alkylnaphthalenes. For example, solid-state NMR techniques, such as Magic Angle Spinning (MAS) NMR, can be employed to study reactions catalyzed by solid materials, such as zeolites.

In studies of alkylnaphthalene isomerization, such as the conversion of 1-methylnaphthalene (B46632) to 2-methylnaphthalene (B46627) over zeolite catalysts, ²⁷Al MAS NMR has been used to probe the acidic sites of the zeolite catalyst. researchgate.net This technique provides information about the coordination environment of the aluminum atoms in the zeolite framework, which are crucial for its catalytic activity. By observing changes in the ²⁷Al NMR spectrum before and after the reaction, researchers can gain insights into how the catalyst interacts with the reactants and intermediates, thereby helping to elucidate the reaction mechanism. researchgate.net While this example involves methylnaphthalene, the principles are directly applicable to studying similar reactions with this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for the identification and quantification of compounds by measuring their mass-to-charge ratio.

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile organic compounds like this compound. In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass information for each component, enabling its identification.

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) corresponding to its molecular weight (170.25 g/mol ). Additionally, a series of fragment ions are observed, which provide structural information. A common fragmentation pathway for alkylbenzenes and alkylnaphthalenes is the benzylic cleavage, which in the case of this compound would involve the loss of a methyl group (CH₃•) to form a stable secondary benzylic carbocation.

Table 2: Key Mass Spectral Peaks for this compound

| m/z | Proposed Fragment | Relative Intensity |

| 170 | [C₁₃H₁₄]⁺ (Molecular Ion) | High |

| 155 | [C₁₂H₁₁]⁺ ([M-CH₃]⁺) | Base Peak |

| 128 | [C₁₀H₈]⁺ (Naphthalene) | Moderate |

The base peak at m/z 155 is indicative of the facile loss of a methyl radical to form the stable [M-15]⁺ ion. The presence of a peak at m/z 128 suggests the further loss of an ethene molecule from the [M-15]⁺ ion, leading to the naphthalene radical cation.

For the analysis of this compound in complex matrices such as crude oil or environmental samples, high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity. researchgate.netpeerj.comchemrxiv.org This technique is particularly valuable when dealing with samples containing a multitude of interfering compounds.

In a typical LC-MS/MS workflow, the liquid chromatograph first separates the components of the complex mixture. The separated components then enter the mass spectrometer, where they are ionized. In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion), such as the molecular ion of this compound, is selected and then fragmented to produce a series of product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a highly specific and sensitive method for quantification.

For instance, in the analysis of crude oil, LC can be used to separate different classes of aromatic compounds. peerj.com Subsequent high-resolution mass spectrometry can then differentiate between isomers and provide accurate mass measurements, confirming the elemental composition of this compound and distinguishing it from other co-eluting hydrocarbons. researchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound. niscpr.res.in

In the IR spectrum of this compound, one would expect to observe characteristic absorption bands corresponding to:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the isopropyl group, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: In the region of 1600-1450 cm⁻¹.

C-H bending vibrations: Both in-plane and out-of-plane, which provide a characteristic "fingerprint" for the substitution pattern on the naphthalene ring.

Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. upenn.eduinflibnet.ac.in For aromatic compounds, the ring stretching vibrations are often strong in the Raman spectrum. The symmetric vibrations of the isopropyl group would also be expected to be Raman active.

Table 3: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Activity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Strong |

| Aromatic C=C Stretch | 1620-1450 | Strong |

| C-H In-plane Bend | 1300-1000 | Medium |

| C-H Out-of-plane Bend | 900-675 | Strong |

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, which is invaluable for its identification and structural characterization.

Vibrational Analysis for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. umsystem.edu These methods are predicated on the principle that molecular bonds and functional groups vibrate at specific, characteristic frequencies upon interacting with electromagnetic radiation. umsystem.edufrontiersin.org By analyzing the resulting spectra, a molecular "fingerprint" is obtained, which allows for detailed structural characterization. researchgate.net

In the infrared spectrum of this compound, specific absorption bands can be assigned to the vibrational modes of its constituent parts: the naphthalene core and the isopropyl substituent. The aromatic C-H stretching vibrations of the naphthalene ring typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of sharp bands between 1650 and 1450 cm⁻¹. The isopropyl group introduces characteristic vibrations, including C-H stretching of the methyl (CH₃) and methine (CH) groups just below 3000 cm⁻¹, as well as C-H bending vibrations around 1465 cm⁻¹ (asymmetric) and 1385 cm⁻¹ (symmetric).

Raman spectroscopy provides complementary information. mdpi.com It is particularly sensitive to non-polar bonds, making it an excellent technique for characterizing the carbon skeleton of the naphthalene rings and the C-C bonds of the isopropyl group. mdpi.com The symmetric "breathing" mode of the naphthalene ring system gives rise to a particularly strong Raman signal. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict and help assign the observed vibrational frequencies in both IR and Raman spectra with greater accuracy. researchgate.netresearchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Naphthalene Ring | Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Naphthalene Ring | Aromatic C=C Stretch | 1650-1450 | IR, Raman |

| Naphthalene Ring | Ring Breathing | ~1380, ~760 | Raman (strong) |

| Isopropyl Group | C-H Stretch (sp³) | 2970-2870 | IR, Raman |

| Isopropyl Group | Asymmetric C-H Bend (CH₃) | ~1465 | IR |

| Isopropyl Group | Symmetric C-H Bend (CH₃) | ~1385 | IR |

Application in Reaction Monitoring

Vibrational spectroscopy is a highly effective technique for real-time, in-situ monitoring of chemical reactions involving this compound. mdpi.commdpi.com By inserting a fiber-optic probe connected to an IR or Raman spectrometer directly into a reaction vessel, chemists can track the progress of a reaction without the need for sample extraction. mdpi.com

This application relies on monitoring the changes in the intensity of specific spectral bands over time. For instance, in an alkylation reaction to synthesize this compound from naphthalene, one could monitor the disappearance of the bands characteristic of the starting naphthalene molecule and the simultaneous appearance and increase in intensity of bands corresponding to the isopropyl group (e.g., the C-H stretching and bending modes). mdpi.com

The data collected provides valuable kinetic information, helping to determine reaction rates, identify reaction intermediates, and optimize process parameters such as temperature, pressure, and catalyst concentration. nih.gov This real-time analysis facilitates improved reaction control and efficiency. mdpi.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry used to separate, identify, and purify the components of a mixture. For this compound, techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are crucial for isolating the compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the separation and quantitative analysis of this compound. The method utilizes a high-pressure pump to pass a solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase).

For the analysis of this compound, a nonpolar compound, reversed-phase HPLC is typically the method of choice. sielc.comnih.gov In this setup, the stationary phase is nonpolar (e.g., silica modified with C18 alkyl chains), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. nih.gov As the mobile phase flows through the column, this compound partitions between the two phases. Its nonpolar nature causes it to be retained more strongly by the nonpolar stationary phase compared to more polar impurities, leading to separation. A UV detector is commonly used for detection, as the naphthalene ring system strongly absorbs ultraviolet light. researchgate.net

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 4 µm particle size) nih.gov |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water nih.gov |

| Flow Rate | 1.0 - 2.0 mL/min nih.gov |

| Detector | UV-Vis or Fluorescence Detector nih.govresearchgate.net |

| Temperature | Ambient or thermostated (e.g., 25 °C) nih.gov |

| Injection Volume | 5 - 20 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method used primarily for the qualitative assessment of purity and for monitoring the progress of a reaction. researchgate.net The technique involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, typically silica gel (the stationary phase). The plate is then placed in a sealed chamber with a shallow pool of a solvent (the mobile phase).

By capillary action, the mobile phase moves up the plate, and as it passes the sample spot, it dissolves the mixture and carries it up the plate. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. For this compound, a nonpolar solvent system, such as a mixture of hexane and ethyl acetate, would be used as the mobile phase. Since this compound is relatively nonpolar, it will have a weak affinity for the polar silica gel and will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The presence of a single spot on the developed plate (visualized under UV light) is an indication of the compound's purity. researchgate.net

Environmental Quantification Methodologies

Due to its classification as a polycyclic aromatic hydrocarbon (PAH), methods for quantifying this compound in environmental samples are of significant interest. These analyses often require a sample preparation step to extract and concentrate the analyte from a complex matrix before instrumental analysis.

Solid-Phase Extraction (SPE) for Sample Preparation

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that is more efficient and uses less solvent than traditional liquid-liquid extraction. sigmaaldrich.com It is employed to isolate and concentrate this compound from aqueous environmental samples, such as river or groundwater, prior to analysis by methods like HPLC or Gas Chromatography (GC). raykolgroup.comraykolgroup.com

The SPE process involves passing the water sample through a cartridge packed with a solid sorbent. youtube.com For a nonpolar analyte like this compound, a reversed-phase sorbent such as C18-bonded silica is effective. nih.gov The process generally follows four steps:

Conditioning: The sorbent is washed with a solvent like methanol to wet the C18 chains, followed by water or a buffer to prepare the sorbent for the aqueous sample. youtube.com

Loading: The water sample is passed through the cartridge. The nonpolar this compound adsorbs onto the nonpolar C18 sorbent, while the polar water matrix and other polar components pass through. youtube.com

Washing: A weak solvent is passed through the cartridge to rinse away any remaining weakly bound, polar impurities without dislodging the target analyte.

Elution: A small volume of a strong, nonpolar organic solvent (e.g., ethanol, acetonitrile) is used to disrupt the interaction between this compound and the sorbent, eluting it from the cartridge in a concentrated form. nih.govyoutube.com

This concentrated, cleaned-up sample is then ready for instrumental analysis, allowing for the quantification of this compound at very low concentrations. raykolgroup.com

Trace Detection in Environmental Samples

The detection of this compound at trace levels in environmental matrices such as water, soil, sediment, and air is critical for monitoring its distribution and assessing potential ecological exposure. Due to its semi-volatile nature and tendency to adsorb to particulate matter, specialized analytical procedures are required to achieve the low detection limits necessary for environmental analysis. These methods typically involve a multi-step process encompassing sample collection, extraction, concentration, and instrumental analysis.

The primary analytical technique for the quantification of this compound and related compounds is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, allowing for the definitive identification and measurement of the target analyte even in complex environmental samples. chemsociety.org.ngnih.gov The mass spectrometer can be operated in either full scan mode to identify a wide range of compounds or in selected ion monitoring (SIM) mode to achieve lower detection limits for specific target analytes like this compound.

Effective sample preparation is paramount to isolate this compound from the sample matrix and concentrate it to levels amenable to instrumental detection. The choice of extraction technique is dependent on the specific environmental medium.

Water Samples: For aqueous matrices, common techniques include liquid-liquid extraction (LLE) with a non-polar solvent such as dichloromethane or hexane. env.go.jp Another prevalent method is solid-phase microextraction (SPME), which is a solvent-free technique that uses a coated fiber to adsorb and concentrate analytes from the water sample or its headspace. nih.gov The analytes are then thermally desorbed from the fiber directly into the GC inlet. For volatile organic compounds, purge and trap (P&T) systems are also highly effective for micro-level analysis. env.go.jp

Soil and Sediment Samples: The analysis of solid samples like soil and sediment typically requires more rigorous extraction methods. Soxhlet extraction is a classic and common method used to extract organic compounds from solid matrices by continuous washing with a solvent. env.go.jp Other techniques include ultrasonic extraction and mechanical mixing with a suitable solvent. env.go.jp

Air Samples: Air monitoring for semi-volatile compounds often involves pumping a known volume of air through a sorbent tube to trap the analytes. The trapped compounds are subsequently released for GC-MS analysis via thermal desorption. chromatographyonline.com

A study investigating isopropylnaphthalenes in sediment samples in Japan provides specific data for mono-isopropylnaphthalene (MIPN), which includes this compound. The findings from this research highlight the typical concentration ranges and detection limits achievable with modern analytical methods. ee-net.ne.jp

Below is a table summarizing research findings for the detection of mono-isopropylnaphthalene in environmental samples.

| Matrix | Analytical Method | Concentration Range Detected | Method Detection Limit (MDL) | Reference |

|---|---|---|---|---|

| Sediment | GC-MS | <0.16 - 8.6 ng/g (dry weight) | 0.16 ng/g (dry weight) | ee-net.ne.jp |

Quality assurance and quality control (QA/QC) are integral to the reliable trace detection of this compound. This includes the use of method blanks to assess laboratory contamination, field blanks to monitor for contamination during sampling, and surrogate standards added to samples prior to extraction to evaluate the efficiency and recovery of the analytical process. cloudfront.net The method detection limit (MDL) is formally defined as the minimum concentration that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. cloudfront.net

Computational Chemistry and Theoretical Studies of 1 Isopropylnaphthalene

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for examining the electronic structure and energetics of molecules like 1-isopropylnaphthalene (B1199988). These calculations provide a fundamental understanding of reaction mechanisms, including the identification of transition states and the elucidation of complex rearrangement processes.

DFT calculations are frequently employed to map out the potential energy surfaces of chemical reactions involving alkylnaphthalenes. This involves optimizing the geometries of reactants, products, intermediates, and transition states. For instance, in electrophilic aromatic substitution reactions, such as nitration, computational studies can predict the regioselectivity by comparing the activation energies of different reaction pathways. researchgate.net

A computational study on the nitration of 1-isopropyl-4,7-dimethylnaphthalene utilized the B3LYP/6-31G(d,p) level of theory to analyze the stability of σ-complex intermediates, which correspond to the different possible nitro isomers. researchgate.net This type of analysis is directly applicable to this compound to determine the most likely positions for electrophilic attack. The calculations reveal that the transition state energies determine the kinetic product distribution. A similar approach can be used to investigate isomerization reactions, such as the conversion of this compound to its more stable isomer, 2-isopropylnaphthalene (B46572), often catalyzed by zeolites. rsc.org The mechanism would involve protonation to form a carbocation intermediate, followed by a 1,2-hydride shift and deprotonation, with each step's transition state energy being calculable.

Table 1: Hypothetical DFT-Calculated Energy Profile for Isomerization

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| This compound | B3LYP | 6-311+G(d,p) | 0.0 |

| Transition State 1 (Protonation) | B3LYP | 6-311+G(d,p) | +25.4 |

| Carbocation Intermediate | B3LYP | 6-311+G(d,p) | +15.2 |

| Transition State 2 (Rearrangement) | B3LYP | 6-311+G(d,p) | +28.1 |

| 2-Isopropylnaphthalene | B3LYP | 6-311+G(d,p) | -1.5 |

Note: This table is illustrative, based on typical values for similar reactions, to demonstrate the output of such computational studies.

The presence of this compound can influence industrial processes that proceed via free-radical mechanisms. For example, in the synthesis of 2-naphthol (B1666908) from 2-isopropylnaphthalene, which involves the oxidation of 2-isopropylnaphthalene to its hydroperoxide, this compound is an impurity that can inhibit the reaction. researchgate.net

Theoretical studies using DFT have been conducted to investigate the rearrangements of free radicals derived from the hydroperoxides involved in this process. researchgate.net It has been found that a free radical originating from this compound can undergo a specific rearrangement pathway that acts as an inhibitor. researchgate.net The mechanism involves the formation of a 2-(1-naphthyl)-1-methylethylhydroperoxide radical. Computational modeling of the subsequent reaction steps, including intramolecular hydrogen abstraction and rearrangement, helps to identify the specific radical species responsible for terminating the desired chain reaction. These calculations provide critical information on bond dissociation energies and the activation barriers for different potential rearrangement pathways, clarifying the inhibitory role of the this compound impurity. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, including molecular mechanics and molecular dynamics, are used to study larger systems and longer timescales than are typically accessible with quantum chemical methods. These approaches are particularly useful for conformational analysis and for studying interactions with the surrounding environment.

For a semi-flexible molecule like this compound, the orientation of the isopropyl group relative to the naphthalene (B1677914) ring defines its conformation. The rotation around the C(naphthyl)-C(isopropyl) bond is associated with a specific energy profile. Molecular mechanics force fields, such as the Merck Molecular Force Field (MMFF), can be used as a rapid screening tool to identify low-energy conformers. mdpi.com

These initial structures are then typically subjected to higher-level quantum mechanics calculations (e.g., DFT) for more accurate energy evaluation. For diisopropylnaphthalene (DIPN) isomers, a related class of compounds, studies have shown that different force fields may yield varying energy differences between conformers, but methods like B3LYP and B3PW91 provide results that align well with experimental thermodynamic data. mdpi.com For this compound, the primary conformational variable is the dihedral angle describing the rotation of the isopropyl group. The lowest energy conformation would likely involve the isopropyl methine hydrogen pointing away from the naphthalene ring to minimize steric hindrance with the peri-hydrogen on the C8 position of the naphthalene core.

Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent or near a catalyst surface. osti.govmdpi.com In these simulations, the molecule is placed in a box of explicit solvent molecules (e.g., water, cyclohexane), and their trajectories are calculated over time by solving Newton's equations of motion. mdpi.com This allows for the study of solvation shells, the calculation of interaction energies, and the analysis of how the solvent structure is perturbed by the solute. mdpi.comresearchgate.net

When studying catalytic processes, such as isomerization over zeolites, MD and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. osti.gov A QM/MM approach would treat the this compound molecule and the active site of the catalyst (e.g., a Brønsted acid site in a zeolite) with a high level of quantum theory, while the rest of the extensive zeolite framework is modeled using classical molecular mechanics. This allows for an accurate description of the bond-breaking and bond-forming events of the reaction while still accounting for the steric constraints and electrostatic environment imposed by the catalyst's porous structure. rsc.orgosti.gov

Predictive Modeling for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govresearchgate.net These models establish a mathematical relationship between calculated molecular descriptors and an experimentally determined property. nih.gov

For this compound, a QSPR model could be developed to predict properties like boiling point, vapor pressure, or solubility. The first step involves calculating a wide range of molecular descriptors for a set of related compounds (e.g., other alkylnaphthalenes). These descriptors fall into several categories:

Constitutional: Molecular weight, atom counts.

Topological: Connectivity indices that describe the branching of the molecule.

Geometrical: Molecular surface area, volume.

Quantum Chemical: Dipole moment, HOMO/LUMO energies.

Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR), is used to build a model that correlates a selection of these descriptors with the property of interest. nih.govresearchgate.net The resulting equation can then be used to predict the property for this compound.

Table 2: Selected Molecular Descriptors for this compound for a Hypothetical QSPR Model

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Constitutional | Molecular Weight | 170.25 g/mol |

| Topological | Wiener Index | 1024 |

| Geometrical | Molar Refractivity | 58.6 cm³/mol |

| Electronic | Polarizability | 19.8 ų |

| Physicochemical | LogP (Octanol-Water) | 4.6 |

Note: Values are representative and would be calculated using specialized software in a formal QSPR study.

The validity and predictive power of the QSPR model are assessed through rigorous internal and external validation techniques to ensure its reliability. researchgate.netrsc.org

Application of Conductor-like Screening Model for Real Solvents (COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) represents a powerful computational tool that merges quantum chemistry with statistical thermodynamics to predict the thermodynamic properties of fluids and solutions. wikipedia.org Its application to this compound, as with other aromatic hydrocarbons, offers a predictive route to understanding its behavior in various solvents without the need for extensive experimental measurements. ua.pt

The methodology begins with a quantum chemical calculation for an individual this compound molecule. wikipedia.org In this step, the molecule is conceptually placed in a virtual conductor. This environment induces a polarization charge density (σ) on the molecular surface, which is a unique descriptor for that molecule. This "sigma profile" (σ-profile) is a histogram of the charge density across the molecular surface and serves as a detailed fingerprint of the molecule's polarity. ua.pt The key advantage of this approach is that it reduces complex molecular interactions to these surface charge statistics. wikipedia.org

From the calculated chemical potential, a wide array of thermodynamic properties for this compound can be derived. These include activity coefficients, solubilities in different solvents, partition coefficients (such as octanol-water), vapor pressures, and Henry's law constants. wikipedia.orgua.pt The strength of the COSMO-RS model lies in its ability to generate these predictions for a vast number of solvents and mixtures, making it a valuable tool for solvent screening and process design involving this compound. ua.pt